molecular formula C14H33NNaO5S+ B2436009 Sodium laureth sulfate CAS No. 9004-82-4

Sodium laureth sulfate

Cat. No.: B2436009
CAS No.: 9004-82-4
M. Wt: 350.47 g/mol
InChI Key: XGHIRGCUJUQKNA-UHFFFAOYSA-N
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Description

Sodium Laureth Sulfate (SLES) is an anionic detergent and surfactant found in many personal care products (soaps, shampoos, toothpaste, etc.) and for industrial uses . It is derived from palm kernel oil or coconut oil . SLES is an inexpensive and very effective foaming agent .


Synthesis Analysis

SLES is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt .


Molecular Structure Analysis

The chemical formula of SLES is CH3(CH2)11(OCH2CH2)nOSO3Na . The product is heterogeneous in the number of ethoxyl groups, where n is the mean .


Chemical Reactions Analysis

SLES is known to react with methylene blue, sulfuric acid, and dichloromethane to produce an intensely blue dichloromethane layer . It also reacts with barium chloride solution to produce a white crystalline precipitate .


Physical and Chemical Properties Analysis

SLES is a surfactant that lowers the surface tension between ingredients . It is used as a cleaning and foaming agent . It is milder and less irritating than sodium lauryl sulfate (SLS) .

Scientific Research Applications

Cosmetic Applications

Sodium Laureth Sulfate (SLES) is widely used in cosmetic products as a cleansing agent, emulsifier, stabilizer, and solubilizer. It is safe for use in cosmetics within current practices and concentrations. Although it can cause eye and skin irritation, these effects are similar to those produced by other detergents and increase with concentration (International Journal of Toxicology, 1983). Additionally, the Cosmetic Ingredient Review (CIR) Expert Panel evaluated the safety of SLES in cosmetics, confirming its status as a dermal and ocular irritant but not a sensitizer (International Journal of Toxicology, 2010).

Environmental Impact

Research on the acute toxicity of SLES in aquatic organisms, such as the benthic oligochaete worm Tubifex tubifex, has shown significant behavioral and biochemical changes. These include altered movement, mucus secretion, and changes in oxidative stress enzymes, indicating the potential environmental impact of SLES on aquatic life (Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 2021).

Skin Irritation Studies

Several studies have investigated the irritation potential of SLES. For example, one study evaluated the irritation potential of SLES in different formulations on human skin. It concluded that irritation is related to the total surfactant concentration, application mode, and chemical structure of the surfactant molecules (International Journal of Cosmetic Science, 1999). Another study compared the cutaneous reaction to different detergents, including SLES, and found that SLES caused less irritation compared to sodium lauryl sulfate (SLS) (Contact Dermatitis, 2003).

Packaging Material Stability

The stability of polylactide (PLA) as potential packaging material in contact with SLES has been studied. This research is significant for ensuring the compatibility of packaging materials with cosmetic ingredients, like SLES (Polymer Testing, 2019).

Contraceptive Device Research

SLES has been investigated for its potential use in contraceptive devices. Research showed that it inhibited sperm motility, suggesting its potential application as a component in topical vaginal spermicidal formulations (, 2003).

Antifungal Effects

The antifungal effect of plasma-activated water combined with SLES against Saccharomyces cerevisiae was studied. This combination showed a synergistic antifungal activity, indicating potential applications in alternative disinfection methods (Applied Microbiology and Biotechnology, 2021).

Mechanism of Action

Target of Action

Sodium Laureth Sulfate (SLES) is an anionic surfactant that is primarily targeted at the surfaces of various substances . It is used in many personal care products such as soaps, shampoos, and toothpaste, and for industrial uses . SLES is a fat emulsifier, wetting agent, and detergent . It lowers the surface tension of aqueous solutions, allowing for easier spreading and mixing of the liquid .

Mode of Action

SLES operates by reducing the surface tension of liquids, which allows for easier spreading and mixing . As an anionic surfactant, it is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows SLES to trap oil and dirt, making it easier to rinse away with water .

Biochemical Pathways

Instead, its primary function is to act as a surfactant, reducing surface tension and facilitating the removal of dirt and oils .

Result of Action

The primary result of SLES action is the removal of dirt and oils from the skin and hair . It works by trapping oil and dirt so it can be rinsed away with water . SLES can help create a rich lather in products like body and hand wash, facial cleansers, and bubble bath . It also helps create the foaming action in toothpaste and helps remove food particles from teeth .

Action Environment

SLES is biodegradable and breaks down easily in the environment, reducing its impact on aquatic ecosystems . It has been associated with potential environmental concerns due to its production process, which may involve the use of petrochemicals and the generation of harmful byproducts . Thus, it can also be toxic to aquatic animals .

Biochemical Analysis

Biochemical Properties

Sodium laureth sulfate is an anionic surfactant that has excellent decontamination, emulsification, dispersion, and wetting properties . It attaches to oil and grease, suspending them in water and allowing them to be removed . It also lowers the surface tension of water, acting as a foaming agent and allowing bubbles to form .

Cellular Effects

This compound has been shown to cause irritation to the skin and eyes in both animal and human experiments . It is thought to irritate the skin by disrupting the natural oils that maintain the skin’s integrity . This not only leads to direct damage, but also reduces the skin’s ability to keep out allergens – such as this compound itself – that may trigger reactions such as eczema .

Molecular Mechanism

This compound is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown that three-dimensional cultured cells on paper responded more sensitively to this compound than two-dimensional cultured cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown that this compound causes eye or skin irritation in experiments conducted on animals .

Transport and Distribution

It is known that this compound is an anionic detergent and surfactant, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

As a surfactant, it is likely to be found in areas of the cell where it can interact with lipid membranes and other hydrophobic substances .

Properties

{ "Design of the Synthesis Pathway": "Sodium laureth sulfate can be synthesized through the ethoxylation of lauryl alcohol followed by sulfation.", "Starting Materials": [ "Lauryl alcohol", "Ethylene oxide", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Lauryl alcohol is reacted with ethylene oxide in the presence of a catalyst to produce lauryl ethoxylate.", "Lauryl ethoxylate is then sulfated with sulfur trioxide to produce sodium lauryl ether sulfate.", "Sodium hydroxide is added to neutralize the mixture and form sodium laureth sulfate.", "The final product is then purified and dried." ] }

CAS No.

9004-82-4

Molecular Formula

C14H33NNaO5S+

Molecular Weight

350.47 g/mol

IUPAC Name

sodium;azane;2-dodecoxyethyl hydrogen sulfate

InChI

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1

InChI Key

XGHIRGCUJUQKNA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.N.[Na+]

Related CAS

9004-82-4

solubility

not available

Origin of Product

United States

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